N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide
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Description
The compound "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide linkages and the introduction of various substituents to the core structure. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal structure and intermolecular interactions . Theoretical computations, including density functional theory (DFT), have been used to predict the electronic properties and chemical reactivity of similar molecules . These methods would be applicable to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the synthesis of various heterocyclic derivatives. For example, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide served as a precursor for the synthesis of pyridazine and pyrimidine derivatives, with reactions proceeding via initial addition to either the cyano or amino group, followed by cyclization . This suggests that the compound "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide" may also undergo similar cyclization reactions to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods and computational chemistry. The global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and molecular electrostatic potential (MEP), have been investigated to understand the electrophilic and nucleophilic nature of these molecules . Additionally, the thermodynamic properties at different temperatures have been calculated to establish relationships between these properties and temperature . These analyses would be relevant to determine the properties of "N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide".
Scientific Research Applications
1. Opioid Kappa Agonist Properties
The compound's potential as an opioid kappa agonist has been explored. In research conducted by Costello et al. (1991), a related series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated for their opioid kappa agonist properties. The study highlighted the importance of conformational analysis in developing potent agonists, indicating that similar compounds could have significant biological activity as kappa agonists (Costello et al., 1991).
2. Antimicrobial and Antituberculosis Activity
Research by Soni and Patel (2017) showed that derivatives of pyrimidine, when combined with isoniazid, possess significant antimicrobial and antituberculosis activity. This suggests that compounds like N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide could be utilized in developing new antimicrobial agents, especially in the context of tuberculosis treatment (Soni & Patel, 2017).
3. Antitumor Potential
A study by Gangjee et al. (2005) involved the synthesis of compounds structurally similar to N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide. These compounds were designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating significant potential as antitumor agents. This indicates that similar compounds could have applications in cancer therapy (Gangjee et al., 2005).
4. Analgesic Effects
Research on similar compounds by Wagner et al. (1993) showed that certain pyrimidine derivatives exhibited analgesic effects. This suggests that compounds like N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide could potentially be developed as analgesic drugs (Wagner et al., 1993).
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-7-9-16(10-8-14)25-18(26)12-27-21-20-19(23-13-24-21)17(11-22-20)15-5-3-2-4-6-15/h2-6,11,13-14,16,22H,7-10,12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRGSXMZNAZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide |
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